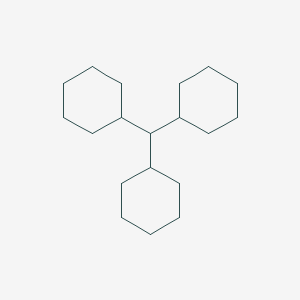

Tricyclohexylmethane

货号:

B167695

CAS 编号:

1610-24-8

分子量:

262.5 g/mol

InChI 键:

SQDGPLNZHYWEOB-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Tricyclohexylmethane (C₁₉H₃₄, CAS 1610-24-8) is a saturated hydrocarbon featuring three cyclohexyl groups attached to a central methane carbon. The compound's rigid, branched structure contributes to its high lipophilicity and thermal stability, making it relevant in materials science and organic synthesis.

属性

CAS 编号 |

1610-24-8 |

|---|---|

分子式 |

C19H34 |

分子量 |

262.5 g/mol |

IUPAC 名称 |

dicyclohexylmethylcyclohexane |

InChI |

InChI=1S/C19H34/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-19H,1-15H2 |

InChI 键 |

SQDGPLNZHYWEOB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |

规范 SMILES |

C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |

沸点 |

325.5 °C |

熔点 |

48.0 °C |

其他CAS编号 |

1610-24-8 |

同义词 |

Tricyclohexylmethane. |

产品来源 |

United States |

相似化合物的比较

Cyclohexylmethane (Methylcyclohexane)

- Molecular Formula : C₇H₁₄ (vs. C₁₉H₃₄ for tricyclohexylmethane).

- Properties : Methylcyclohexane, a single cyclohexane ring attached to methane, is a volatile liquid (boiling point ~101°C) used as a solvent .

- Key Differences : Tricyclohexylmethane’s larger size and three cyclohexyl groups result in significantly higher melting points (58–59.5°C vs. -126°C for methylcyclohexane) and lower volatility due to stronger van der Waals interactions .

Dicyclobutylmethane

- Synthesis Relationship : Dicyclobutylmethane is an intermediate in tricyclohexylmethane production. Further hydrogenation of dicyclobutylmethane yields tricyclohexylmethane, though water or alcohol can inhibit this process .

- Structural Impact : The smaller cyclobutyl rings in dicyclobutylmethane introduce strain, reducing thermal stability compared to the strain-free cyclohexyl groups in tricyclohexylmethane.

Comparison with Functional Group Analogs

Tricyclohexylmethanol

- Molecular Formula : C₁₉H₃₄O (vs. C₁₉H₃₄ for tricyclohexylmethane).

- Properties: The addition of a hydroxyl group increases polarity, raising its boiling point and water solubility compared to the nonpolar tricyclohexylmethane. Tricyclohexylmethanol’s molecular weight (278.47 g/mol) is slightly higher due to the oxygen atom .

- Applications: The hydroxyl group enables participation in hydrogen bonding, making tricyclohexylmethanol useful in specialty chemical synthesis, whereas tricyclohexylmethane is primarily a hydrophobic scaffold .

Thermodynamic Properties vs. Similar C₁₉ Compounds

- Key Observations: Tricyclohexylmethane’s sublimation enthalpy (117.4 kJ/mol) reflects strong intermolecular forces in the solid state, surpassing many oxygenated analogs like methyl linoleate . Its vaporization enthalpy (81.4 kJ/mol) is lower than that of carboxylic acids (e.g., nonadecanoic acid at 198.7 kJ/mol), highlighting the impact of hydrogen bonding in polar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。